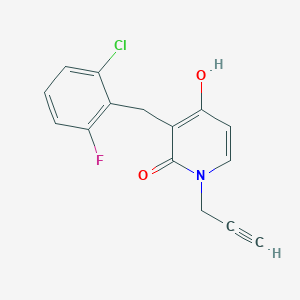

3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

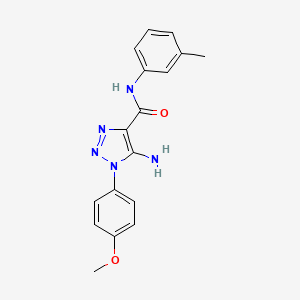

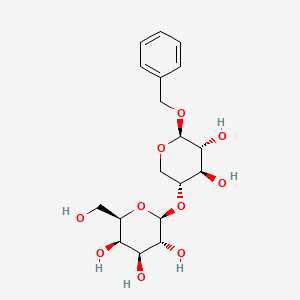

3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone (CFHPP) is a compound that has been studied for its potential therapeutic applications in the medical field. CFHPP is a small molecule that has a molecular weight of approximately 256.3 g/mol and is composed of a variety of functional groups. CFHPP is an aromatic compound with a planar structure that is composed of a benzene ring, a pyridinone ring, a hydroxy group, and a propynyl group. CFHPP has been studied for its ability to interact with certain proteins and receptors in the body, which may be beneficial for medical treatments.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

New lipophilic 3-hydroxy-4-pyridinonate iron(III) complexes have been synthesized, demonstrating that the structure of these complexes is maintained both in solid and solution states. This indicates that ligands can be tailored according to specific needs without altering their chelation properties, with structural characterization achieved through Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy (Schlindwein et al., 2006).

Reactivity Study and Potential for Non-linear Optical Applications

4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) has been synthesized, revealing insights into its reactivity and potential for non-linear optical applications. The study includes detailed characterizations, such as single crystal X-ray diffraction and various spectroscopic analyses, highlighting its stability and reactivity properties (Murthy et al., 2017).

Versatile Oxidant for Organic Synthesis

The utility of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the functionalization of activated C–H bonds and the dehydrogenation of saturated bonds has been discussed, indicating a broad range of applications in organic synthesis. This includes the selective oxidation of non-sterically hindered electron-rich benzyl methyl ethers and benzylic alcohols, showcasing DDQ's versatility as an oxidant (Alsharif et al., 2021).

Molecular Structures and Hydrogen Bonding

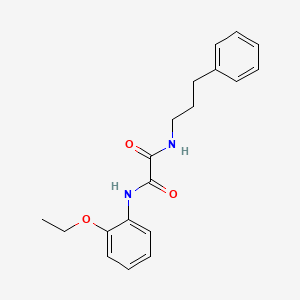

The molecular structures of various N-benzyl-substituted 2-ethyl-3-hydroxypyridin-4-ones have been determined, revealing that the compounds exhibit mutually hydrogen-bonded dimeric pairs. This study provides valuable insights into the hydrogen bonding and molecular geometry of these compounds (Burgess et al., 1998).

Synthesis of Tetrahydrochromeno[3,4-c]pyridin-5-one Derivatives

The preparation of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride has been detailed. This synthesis process and the confirmation of structures via elemental analysis and spectroscopy offer insights into the synthetic pathways for producing such derivatives (Duan-zhi, 2005).

Propiedades

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxy-1-prop-2-ynylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFNO2/c1-2-7-18-8-6-14(19)11(15(18)20)9-10-12(16)4-3-5-13(10)17/h1,3-6,8,19H,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWKQLIRNVULJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CC(=C(C1=O)CC2=C(C=CC=C2Cl)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819013 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid](/img/structure/B2962412.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2962413.png)

![(3,4-Dimethylphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2962415.png)

![6-Cyclopropyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2962416.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2962421.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]propanamide](/img/structure/B2962422.png)

![3-(2-fluorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2962423.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2962431.png)